Cas no 4565-01-9 ( )
structure
Product Name:
CAS No:4565-01-9
MF:C13H16NO
MW:202.272243499756
CID:929987
PubChem ID:436842
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl-phenyl-furfuryl-ammonium-iodid; NSC404019; AC1L92HB;
- 4565-01-9
- NSC 404019
- (2-Furylmethyl)(dimethyl)phenyl-.lambda.~5~-azane
- 2-furylmethyl-dimethyl-phenyl-ammonium
- FZ77RJ6K4W
- NSC404019
- DTXSID80196576
- N,N-Dimethyl-N-phenyl-2-furanmethanaminium
- (2-Furylmethyl)(dimethyl)phenyl-lambda(5)-azane
- 2-Furanmethanaminium, N,N-dimethyl-N-phenyl-
- 46376-53-8
-
-
- Inchi: 1S/C13H16NO/c1-14(2,11-13-9-6-10-15-13)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3/q+1
- InChI Key: UMSMEMZJGXGIBJ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C[N+](C)(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 202.12328
- Monoisotopic Mass: 202.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 13.1Ų
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 13.14
- LogP: 0.05070
Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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